molecular formula C9H9ClO2 B088680 2-(3-Chlorophenyl)propanoic acid CAS No. 14161-84-3

2-(3-Chlorophenyl)propanoic acid

Cat. No.: B088680
CAS No.: 14161-84-3
M. Wt: 184.62 g/mol
InChI Key: YRUBJDXEYFCYCX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propanoic acid where a 3-chlorophenyl group is attached to the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-chlorocinnamic acid. This process uses a palladium on carbon catalyst and hydrogen gas under elevated pressure and temperature to reduce the double bond in the cinnamic acid derivative, yielding the desired propanoic acid compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzophenone.

    Reduction: Formation of 2-(3-chlorophenyl)propanol.

    Substitution: Formation of 3-substituted phenylpropanoic acids.

Scientific Research Applications

2-(3-Chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a potential anti-inflammatory agent, it could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)propanoic acid
  • 2-(4-Chlorophenyl)propanoic acid
  • 3-(2-Chlorophenyl)propanoic acid

Comparison: 2-(3-Chlorophenyl)propanoic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for specific applications.

Properties

IUPAC Name

2-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBJDXEYFCYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518482
Record name 2-(3-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14161-84-3
Record name 2-(3-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound was prepared from m-chlorophenylacetic acid in 57% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a. MS (ESI) 185 (MH+).
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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